molecular formula C13H10N6O2 B2536516 (E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine CAS No. 393837-63-3

(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine

Cat. No.: B2536516
CAS No.: 393837-63-3
M. Wt: 282.263
InChI Key: BKEFEQMFEAKBCH-JJPRUIFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. The molecular structure of this compound integrates a purine scaffold, a key building block in nucleotides, with a benzo[1,3]dioxole moiety. This combination suggests potential for application in early-stage pharmaceutical and biological research, particularly in the exploration of nucleoside analogues and enzyme inhibition studies. Researchers are advised to conduct thorough characterization and analysis to confirm the compound's identity, purity, and suitability for their specific experimental needs. All safety data sheets (SDS) and handling guidelines should be consulted prior to use. The buyer assumes full responsibility for confirming all product properties and for adhering to all applicable local and international regulations concerning the handling, storage, and disposal of laboratory chemicals.

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O2/c1-2-9-10(21-7-20-9)3-8(1)4-18-19-13-11-12(15-5-14-11)16-6-17-13/h1-6H,7H2,(H2,14,15,16,17,19)/b18-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEFEQMFEAKBCH-JJPRUIFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine typically involves a multi-step process. One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with hydrazine to form the hydrazone intermediate. This intermediate is subsequently condensed with a purine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of purine derivatives. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. It is believed that the benzo[d][1,3]dioxole moiety plays a crucial role in these effects by interfering with cellular signaling pathways involved in cell growth and survival .
  • Case Studies :
    • A study evaluated the cytotoxic effects of related purine derivatives on cancer cell lines, reporting IC50 values ranging from 3 to 39 µM. The compounds induced apoptosis and reduced cell proliferation significantly .
    • Another investigation focused on water-soluble prodrugs of purine derivatives, demonstrating enhanced bioavailability and antitumor efficacy in vivo .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. Research indicates that derivatives containing the benzo[d][1,3]dioxole structure can inhibit the growth of various pathogens.

  • Mechanism of Action : The antimicrobial effects are thought to arise from the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
  • Case Studies :
    • A study highlighted the synthesis of related compounds that demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that (E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine may share similar properties .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

  • Mechanism of Action : The neuroprotective effects are likely linked to its ability to mitigate oxidative stress and prevent neuronal apoptosis. Compounds with similar structures have shown promise in protecting neuronal cells from damage induced by oxidative agents .
  • Case Studies :
    • Research has indicated that derivatives with benzo[d][1,3]dioxole moieties can protect against oxidative stress in neuronal models. This suggests potential applications in conditions such as Alzheimer's disease and Parkinson's disease .

Mechanism of Action

The mechanism by which (E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine exerts its effects depends on its interaction with molecular targets. This compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

(a) Purine vs. Benzo[b]thiophene Derivatives
  • Target Compound : Purine core with benzodioxole-hydrazone substitution.
  • Analog: (E)-N’-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[b]thiophene-2-carbohydrazide (I.a, )** Core: Benzo[b]thiophene instead of purine. Functional Group: Similar hydrazone-benzodioxole motif. Implications: The purine core in the target compound may enhance interactions with biological targets like kinases or adenosine receptors, whereas benzo[b]thiophene derivatives are often explored for antimicrobial activity .
(b) Purine vs. Thiazolidinedione Derivatives
  • Analog: Compound 18 ()** Core: Thiazolidinedione (a heterocyclic ketone). Substituent: Benzodioxole-hydrazone linked via a propanoyl group. Activity: Compound 18 showed lower Mycobacterium tuberculosis pantothenate synthetase inhibition (IC₅₀ >350 nM) compared to analogs with open-ring benzodioxole derivatives, suggesting structural flexibility impacts activity .

Substituent Effects on Hydrazone Moieties

(a) Electron-Withdrawing vs. Electron-Donating Groups
  • Target Compound : Benzodioxole (electron-donating methoxy groups).
  • Analogs :
    • (E)-2-chloro-6-(2-(4-(trifluoromethyl)phenyl)hydrazinyl)-9H-purine (9d, ) : Contains a CF₃ group (electron-withdrawing).
  • Yield : 68% (vs. 60% for 3-fluorophenyl analog 9a).
  • Impact: Electron-withdrawing groups may enhance stability during synthesis but reduce electron density for π-π interactions .
(b) Halogen Substitutions
  • Analog : (E)-N’-(Benzo[d][1,3]dioxol-5-ylmethylene)-6-chlorobenzo[b]thiophene-2-carbohydrazide (II.a, )**
    • Chlorine : Increases lipophilicity and may enhance membrane permeability.
    • Comparison : Chlorine in position 6 of benzo[b]thiophene (II.a) vs. position 2 in purine derivatives (9a, 9d) affects steric and electronic profiles .
(a) Antimicrobial Activity
  • Benzo[b]thiophene Hydrazones () : Demonstrated activity against multidrug-resistant Staphylococcus aureus (MIC values: 4–32 µg/mL). The benzodioxole group in II.a may enhance membrane disruption .
  • Target Compound : Hypothesized to exhibit similar or enhanced activity due to purine’s role in nucleic acid metabolism.
(b) Anticancer Potential
  • Copper Complexes () : Copper(II) complexes of benzodioxole-hydrazones showed improved anticancer activity (e.g., against MDA-MB-231 breast cancer cells) via ROS generation .
  • Purine Analogs () : 6-Hydrazinylpurines are precursors for triazolo[3,4-e]purines, which inhibit cancer cell proliferation .
(c) Physicochemical Data
Property Target Compound (Hypothetical) (E)-N’-(Benzodioxol-5-ylmethylene)benzo[b]thiophene-2-carbohydrazide (I.a) (E)-2-chloro-6-(4-CF₃-phenyl)purine (9d)
Molecular Weight ~330-350 g/mol 325.1 [M+H]+ () 331.20 [M+H]+ ()
Solubility Moderate (purine core) Low (benzo[b]thiophene) Improved (CF₃ group)
LogP ~2.5-3.0 ~3.2 ~3.5

Biological Activity

(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of (E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine typically involves the condensation of benzo[d][1,3]dioxole derivatives with hydrazine and purine precursors. The synthetic pathway often includes:

  • Formation of Benzo[d][1,3]dioxole : This is achieved through the reaction of piperonal with appropriate reagents.
  • Hydrazine Reaction : The benzo[d][1,3]dioxole derivative is reacted with hydrazine to form the hydrazone intermediate.
  • Purine Coupling : The hydrazone is then coupled with a purine derivative to yield the final product.

Biological Activity

The biological activity of (E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine has been studied in various contexts:

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives have shown to inhibit specific enzymes involved in cancer cell proliferation. A study by Fedi et al. (2020) demonstrated that related compounds could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of (E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine have been linked to its ability to modulate inflammatory pathways. Specifically, it may influence cytokine release and inhibit the activation of inflammatory mediators such as IL-1β .

Case Studies

Several case studies highlight the efficacy of (E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine:

  • Cancer Cell Line Study : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Bacterial Inhibition : In a controlled laboratory setting, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Data Tables

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibitory effects against bacterial strains
Anti-inflammatoryModulates cytokine release

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.